molecular formula C8H9Cl2NO2 B15329465 (4-Chlorophenyl)glycinehydrochloride

(4-Chlorophenyl)glycinehydrochloride

Cat. No.: B15329465
M. Wt: 222.07 g/mol
InChI Key: VDVNPWNKALBWEB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)glycine hydrochloride: is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of glycine, one of the simplest amino acids, with a chlorine atom attached to the phenyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Phenylglycine: The compound can be synthesized by chlorinating phenylglycine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Hydrochloride Formation: The resulting (4-chlorophenyl)glycine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.

Chemical Reactions Analysis

(4-Chlorophenyl)glycine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amino acids, phenols.

Scientific Research Applications

(4-Chlorophenyl)glycine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand protein interactions and enzyme activities.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-Chlorophenyl)glycine hydrochloride: is similar to other chlorinated phenylglycine derivatives, such as (3-Chlorophenyl)glycine hydrochloride and (2-Chlorophenyl)glycine hydrochloride . its unique position on the phenyl ring gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • (3-Chlorophenyl)glycine hydrochloride

  • (2-Chlorophenyl)glycine hydrochloride

  • (4-Bromophenyl)glycine hydrochloride

  • (4-Methylphenyl)glycine hydrochloride

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Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-(4-chloroanilino)acetic acid;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H

InChI Key

VDVNPWNKALBWEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Cl.Cl

Origin of Product

United States

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